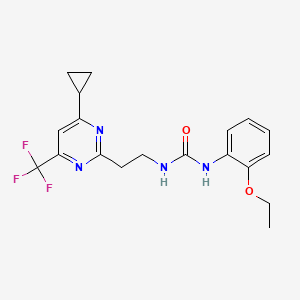
1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(2-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(2-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C19H21F3N4O2 and its molecular weight is 394.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
A pivotal aspect of scientific research concerning 1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(2-ethoxyphenyl)urea revolves around its synthesis methodologies and the subsequent structural elucidation. Studies have demonstrated the regioselectively controlled synthesis of N-substituted (trifluoromethyl)pyrimidin-2(1H)-ones, showcasing a method to prepare both 1,4- and 1,6-regioisomers with significant yields. This process leverages cyclocondensation reactions, pointing towards the versatility and efficiency of synthesizing such compounds. The structural assignments rely on comprehensive NMR and 2D HMBC spectral analyses, underlining the importance of these techniques in understanding the molecular architecture of these substances (Silva et al., 2016).
Supramolecular Chemistry Applications
Another fascinating avenue of research is the exploration of the dimerization capabilities of ureidopyrimidinones via quadruple hydrogen bonding. This investigation into 6-Methyl-2-butylureidopyrimidone highlights its strong dimerization in both solid state and solution, facilitated by a donor−donor−acceptor−acceptor array of hydrogen bonding sites. The high dimerization constant exceeds 10^6 M^-1, showcasing the potential of ureidopyrimidinone functionalities as building blocks in supramolecular chemistry (Beijer et al., 1998).
Crystallographic Studies
Crystallographic studies provide deep insights into the structural nuances of related compounds, for instance, cyclosulfamuron. Such analyses reveal the dihedral angles and intramolecular hydrogen bonding patterns, contributing to the understanding of molecular geometry and interactions. These findings are crucial for designing compounds with specific biological or chemical properties (Kang et al., 2015).
Catalytic and Synthetic Applications
Research has also delved into catalytic processes and synthetic applications, highlighting the use of strong acidic ion-exchange membranes and various catalyzers to synthesize derivatives. These studies not only broaden the scope of synthetic methodologies but also improve the efficiency and yield of desired products, underscoring the significance of catalysis in the synthesis of complex molecules (Shu-jing, 2004).
Theoretical and Computational Studies
Theoretical investigations, including molecular structure, vibrational spectra, HOMO-LUMO analyses, and NBO studies, play a crucial role in predicting and rationalizing the properties of these compounds. Such computational studies facilitate the exploration of non-linear optical applications and the understanding of molecular interactions at a quantum level (Al-Abdullah et al., 2014).
Environmental and Degradation Studies
Investigations into the environmental degradation and microbial transformation of sulfonylurea herbicides related to this compound reveal the pathways and mechanisms of degradation. Such studies are vital for assessing the environmental impact and designing compounds with favorable degradation profiles (Dinelli et al., 1998).
Propiedades
IUPAC Name |
1-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-2-28-15-6-4-3-5-13(15)25-18(27)23-10-9-17-24-14(12-7-8-12)11-16(26-17)19(20,21)22/h3-6,11-12H,2,7-10H2,1H3,(H2,23,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPYSIMTMUQCEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2415013.png)
![5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-4-carboxamide](/img/structure/B2415014.png)
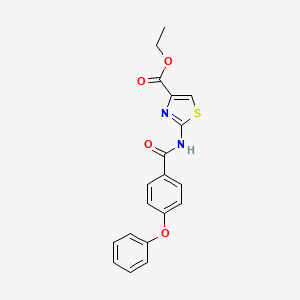
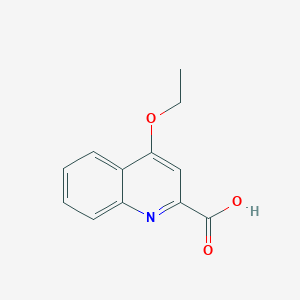
![2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol](/img/structure/B2415021.png)
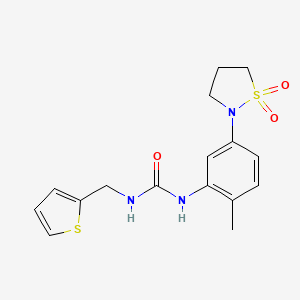
![(Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2415023.png)

![{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine](/img/structure/B2415027.png)

![4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B2415029.png)
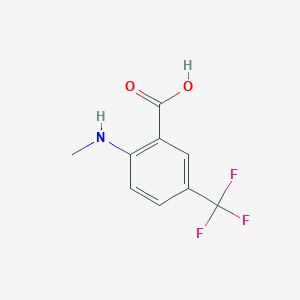
![4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2415035.png)
![9-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2415036.png)